2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid
Description
Properties
IUPAC Name |
2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-10-6-5-8(7-9(10)13(17)18)21(19,20)16-12-4-2-1-3-11(12)15/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXHJQYPOBMUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with 2-fluoroaniline in the presence of a sulfonyl chloride reagent . The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
The compound is often employed as a reagent in the synthesis of more complex molecules. Its sulfamoyl group can facilitate various chemical reactions, including:
- Substitution Reactions: The chloro group can be replaced by other nucleophiles, enabling the formation of diverse derivatives.
- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, which are essential for creating carbon-carbon bonds in organic synthesis.
Table 1: Common Reactions Involving 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Substitution | Replacement of chloro group | Nucleophiles (e.g., amines) |
| Coupling | Formation of carbon-carbon bonds | Palladium catalysts |
| Oxidation/Reduction | Transformation to different derivatives | Oxidizing/reducing agents |
Biological Research
Potential Therapeutic Applications:
Research is ongoing to explore the biological activities of this compound. Its interaction with biomolecules may lead to novel therapeutic agents. The sulfamoyl group is particularly significant due to its ability to form hydrogen bonds, which can enhance binding affinity with biological targets.
Mechanism of Action:
The compound's mechanism involves interactions with specific molecular targets, potentially modulating various biochemical pathways. This could make it a candidate for drug development aimed at treating diseases influenced by these pathways .
Material Science
Applications in Advanced Materials:
this compound is also explored for its role in the development of advanced materials, including:
- Mesoporous Materials: Used in catalysis and adsorption applications.
- OLED Materials: It serves as a dopant or host in organic light-emitting diodes (OLEDs), contributing to improved performance and efficiency .
Industrial Applications
The compound finds utility in the production of specialty chemicals. Its unique properties enable its use in various industrial processes, including the formulation of agrochemicals and pharmaceuticals.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
-
Study on Biological Activity:
A research paper investigated the compound's interaction with specific enzymes, revealing potential inhibitory effects that suggest its use as a lead compound in drug discovery. -
Synthesis of Derivatives:
Another study focused on synthesizing various derivatives from this compound, exploring their reactivity and potential applications in medicinal chemistry. -
Material Properties:
Research highlighted its role in enhancing the electrical properties of OLED materials, showcasing its effectiveness as a dopant that improves light emission efficiency.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro and fluorophenyl groups contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS 2736-23-4)
- Structural Difference : The chlorine and fluorine substituents are swapped compared to the target compound (Cl at position 4, F at position 2 on the benzoic acid ring).
- Impact : This positional isomerism may alter electronic properties and hydrogen-bonding capacity, affecting solubility and receptor binding. Similarity score: 0.89 .
2-Fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 950108-08-4)
- Structural Difference : Replaces the chlorine atom with fluorine on the benzoic acid ring and attaches the sulfamoyl group to a 4-fluorophenyl instead of 2-fluorophenyl.
- Impact : Reduced molecular weight (313.28 vs. 328.99 g/mol) and altered steric effects due to the para-substituted fluorine on the phenyl ring .
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid (CAS 312274-91-2)
- Structural Difference : The sulfamoyl group is linked to a 4-chlorophenyl ring instead of 2-fluorophenyl.
Functional Group Variations
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid (CAS 56447-54-2)
- Structural Difference : Contains a chlorosulfonyl (–SO₂Cl) group instead of sulfamoyl (–NHSO₂–).
- Molecular formula: C₇H₃Cl₂FO₄S .
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 325721-56-0)
- Structural Difference : Features an N-methylated sulfamoyl group (–N(Me)SO₂–).
- Molecular weight: 325.77 g/mol .
Pharmacologically Relevant Analogues
Furosemide (CAS 54-31-9)
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid
- Structural Difference: Replaces the sulfamoyl group with an amino linkage and introduces a trifluoromethyl (–CF₃) substituent.
- Impact : The –CF₃ group enhances metabolic stability and acidity (pKa ~3.5–4.0), contrasting with the sulfamoyl group’s moderate acidity (pKa ~8–10) .
Biological Activity
2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid is a synthetic compound notable for its potential biological activities, particularly in the field of pharmaceuticals. Its structure features a benzoic acid moiety with a chloro group and a sulfamoyl group attached to a 2-fluorophenyl ring, which contributes to its unique properties and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H10ClFNO3S
- Molecular Weight : Approximately 329.74 g/mol
Research indicates that this compound may act as an enzyme inhibitor , particularly targeting bacterial growth through its sulfamoyl group, which is common in many antimicrobial agents. The compound's structure allows it to interact with various biological targets, potentially leading to antimicrobial and anti-inflammatory effects.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity :
- Studies suggest that compounds with similar structures exhibit significant inhibition of bacterial growth. The presence of the sulfamoyl group enhances its potential as an antimicrobial agent .
- In vitro assays have demonstrated that derivatives of sulfamoylbenzoic acids can inhibit urease enzymes, which are critical for the survival of certain bacteria .
- Enzyme Inhibition :
- Structure-Activity Relationship (SAR) :
Case Studies
A few notable case studies have provided insights into the therapeutic potential of this compound:
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid, and how can intermediates be characterized?
- Methodology : Synthesis typically involves sulfamoylation of a benzoic acid derivative. For example, coupling 2-chloro-5-sulfamoylbenzoic acid with 2-fluorophenylamine under acidic conditions. Intermediates should be purified via column chromatography and characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm, C=O stretch at ~1700 cm) .
Q. How can X-ray crystallography be used to resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and hydrogen-bonding networks. For sulfamoyl derivatives, focus on the S–N–C(aryl) geometry to confirm sulfonamide linkage .
Q. What analytical techniques are critical for assessing purity and solubility in pre-formulation studies?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ ~260–280 nm) for purity. Solubility profiling in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF) using nephelometry or UV-Vis spectroscopy. Thermal stability via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in sulfamoyl benzoic acid derivatives?
- Methodology : Systematically vary substituents on the phenyl ring (e.g., halogen position, electron-withdrawing groups) and assess binding affinity to target receptors (e.g., LPA2) via radioligand assays. Computational docking (AutoDock Vina) predicts binding modes, while QSAR models correlate substituent effects with activity .
Q. What strategies resolve contradictions in enzymatic inhibition data for this compound?
- Methodology : Validate assay conditions (pH, temperature, cofactors) and confirm competitive vs. non-competitive inhibition via Lineweaver-Burk plots. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific aggregation .
Q. How can molecular docking guide the design of covalent inhibitors based on this scaffold?
- Methodology : Use AutoDock Vina with flexible side-chain sampling to identify reactive residues (e.g., cysteine thiols) near the sulfamoyl group. Optimize electrophilic warheads (e.g., acrylamides) using density functional theory (DFT) to predict reactivity .
Q. What experimental protocols mitigate toxicity risks in in vivo studies?
- Methodology : Pre-dose toxicity screening in immortalized cell lines (e.g., HEK293) using MTT assays. For in vivo testing, adhere to OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure) and monitor hepatic/renal biomarkers post-administration .
Q. How are heterocyclic modifications (e.g., triazole or thiadiazine fusion) introduced to enhance metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
